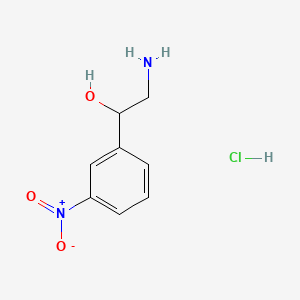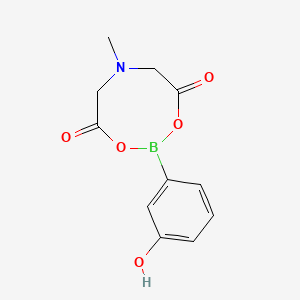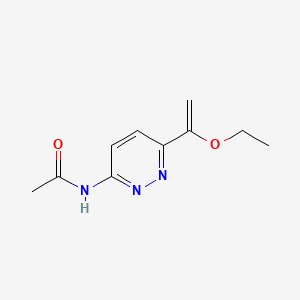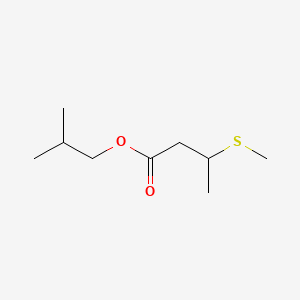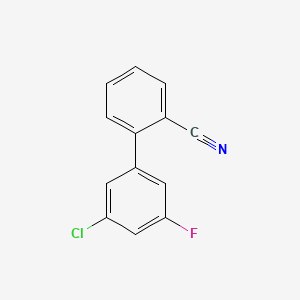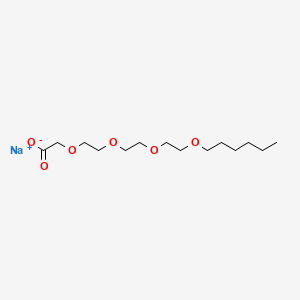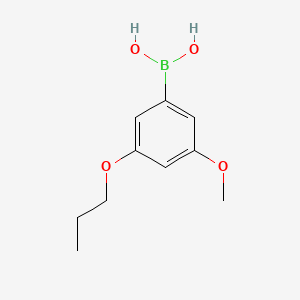
(3-Methoxy-5-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methoxy-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256355-14-2. It has a linear formula of C10H15BO4 .
Molecular Structure Analysis
The InChI Code for “(3-Methoxy-5-propoxyphenyl)boronic acid” is 1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 . The InChI key is ANJXKRYTZHDYKI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Methoxy-5-propoxyphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 210.04 .Aplicaciones Científicas De Investigación
Boronic acids are increasingly utilized in diverse areas of research . Here are some of the applications:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Building Materials for Microparticles
-
Polymers for the Controlled Release of Insulin
-
Synthesis and Applications of Boronic Acid-Containing Polymers
-
Separation and Enrichment of Polyphenols
- Boronic acids, including 6-aminopyridine-3-boronic acid, have been used to efficiently separate and enrich polyphenols .
- Polyphenols have therapeutic effects and potential applications such as antioxidant, anti-inflammatory, mutant resistance, immunosuppressant, and anti-tumor properties .
- The boronic acid-functionalized magnetic nanoparticles provide high binding capacity and fast binding kinetics under neutral conditions .
-
Photoelectrochemical Oxidative C (sp 3 )-H Borylation of Unactivated Hydrocarbons
-
Desulfurative Borylation of Small Molecules, Peptides, and Proteins
-
Decarboxylation of β-boryl NHPI Esters
-
Preparation of Bicyclic Boronates
Safety And Hazards
Propiedades
IUPAC Name |
(3-methoxy-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXKRYTZHDYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681721 |
Source


|
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-propoxyphenyl)boronic acid | |
CAS RN |
1256355-14-2 |
Source


|
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

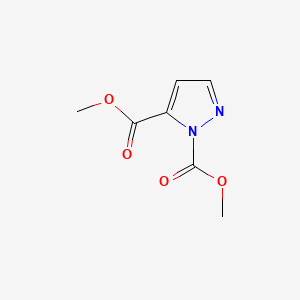
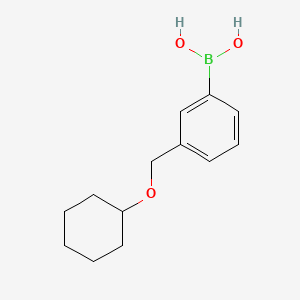
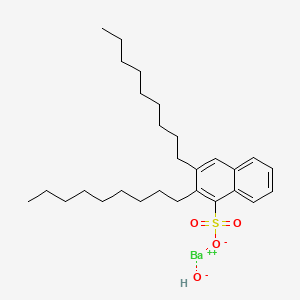
![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)
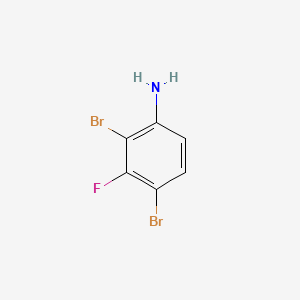
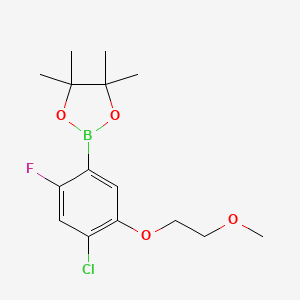

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
